molecular formula C16H14N4OS B8564254 3-(2-Methyl-4,5-dihydro-thiazolo[4,5-h]quinazolin-8-ylamino)-phenol CAS No. 827598-39-0

3-(2-Methyl-4,5-dihydro-thiazolo[4,5-h]quinazolin-8-ylamino)-phenol

Cat. No.: B8564254
CAS No.: 827598-39-0
M. Wt: 310.4 g/mol
InChI Key: BHDMRJQKCJHJGQ-UHFFFAOYSA-N
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Description

3-(2-Methyl-4,5-dihydro-thiazolo[4,5-h]quinazolin-8-ylamino)-phenol is a useful research compound. Its molecular formula is C16H14N4OS and its molecular weight is 310.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

827598-39-0

Molecular Formula

C16H14N4OS

Molecular Weight

310.4 g/mol

IUPAC Name

3-[(2-methyl-4,5-dihydro-[1,3]thiazolo[4,5-h]quinazolin-8-yl)amino]phenol

InChI

InChI=1S/C16H14N4OS/c1-9-18-13-6-5-10-8-17-16(20-14(10)15(13)22-9)19-11-3-2-4-12(21)7-11/h2-4,7-8,21H,5-6H2,1H3,(H,17,19,20)

InChI Key

BHDMRJQKCJHJGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C3=NC(=NC=C3CC2)NC4=CC(=CC=C4)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-methyl-6-morpholin-4-ylmethylene-5,6-dihydro-4H-benzothiazol-7-one (210 mg, 7.94 mmol), N-(3-hydroxy-phenyl)-guanidine nitrate (170 mg, 7.94 mmol), NaOH (32 mg, 7.94 mmol), and 2-methoxyethanol (2 mL) was heated under reflux for 16 h. The reaction mixture was concentrated under vacuum. Flash column chromatography (10% MeOH:EtOAc) gave the pure title product as a yellow solid (20 mg, 8%): mp 310° C. (dec). Anal. RP-HPLC: tR 10.3 min (0-60% MeCN, purity 92%). 1H-NMR (DMSO-d6): δ 9.50 (s, 1H, OH/NH), 9.28 (s, 1H, OH/NH), 8.38 (s, 1H, Py-H), 7.37 (t, 1H, J 2.3, Ph-H), 7.27 (ddd, 1H, J 8.3, 2.3, 0.7, Ph-H), 7.08 (t, 1H, J 8.3, Ph-H), 6.40 (ddd, 1H, J 8.3, 2.3, 0.7, Ph-H), 3.05 (m, 4H, CH2—CH2), 2.78 (s, 3H, CH3). 13C-NMR (DMSO-d6): δ 168.71, 159.05, 158.88, 157.42, 155.97, 155.20, 141.75, 128.81, 127.83, 115.89, 109.69, 108.35, 105.87, 24.72, 23.09, 19.38. MS (ESI+): m/z 311.06 (M+H)+.
Name
2-methyl-6-morpholin-4-ylmethylene-5,6-dihydro-4H-benzothiazol-7-one
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
170 mg
Type
reactant
Reaction Step One
Name
Quantity
32 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
8%

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